

3-(2-Carboxyethyl)benzoic acid structure elucidation

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Compound of Interest

Compound Name: 3-(2-Carboxyethyl)benzoic acid

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An In-depth Technical Guide to the Structure Elucidation of **3-(2-Carboxyethyl)benzoic Acid**

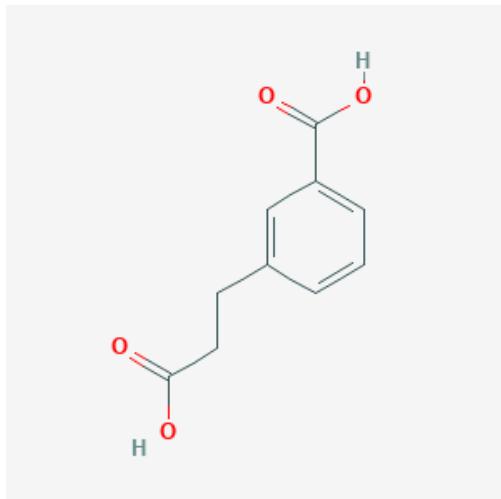
Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of **3-(2-Carboxyethyl)benzoic acid** (CAS: 161265-32-3). Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the causal logic behind the selection of analytical techniques and the interpretation of their results. By integrating data from mass spectrometry, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography, we present a self-validating workflow that ensures the unambiguous confirmation of the compound's identity, purity, and molecular structure.

Introduction and Preliminary Assessment

3-(2-Carboxyethyl)benzoic acid is a dicarboxylic acid derivative used as an intermediate in the synthesis of various organic molecules, including pharmacologically active compounds.^[1] Given its role in complex synthetic pathways, the absolute confirmation of its structure is a critical prerequisite for ensuring the quality, safety, and efficacy of downstream products. This guide outlines the logical workflow for its structural verification.

The hypothesized structure and its fundamental properties are presented below.

Figure 1: Hypothesized Structure of **3-(2-Carboxyethyl)benzoic acid**Table 1: Physicochemical Properties of **3-(2-Carboxyethyl)benzoic acid**

Property	Value	Source
CAS Number	161265-32-3	[1] [2]
Molecular Formula	$C_{10}H_{10}O_4$	[1] [3]
Molecular Weight	194.18 g/mol	[3]
Appearance	White to off-white solid	[4]
Melting Point	~177 °C	[1] [4]

| IUPAC Name | **3-(2-carboxyethyl)benzoic acid** |[\[3\]](#) |

Index of Hydrogen Deficiency (IHD)

A foundational step in structure elucidation is calculating the Index of Hydrogen Deficiency (IHD), which indicates the total number of rings and/or multiple bonds in a molecule.

For $C_{10}H_{10}O_4$:

- Reference Saturated Alkane Formula: $C_nH_{2n+2} = C_{10}H_{22}$
- $IHD = \frac{1}{2} [(2C + 2) - H] = \frac{1}{2} [(2 * 10 + 2) - 10] = \frac{1}{2}[5] = 6$

An IHD of 6 is consistent with the proposed structure, which contains one benzene ring (4 degrees of unsaturation) and two carbonyl groups (1 degree of unsaturation each), totaling 6.

Mass Spectrometry: Elemental Composition and Fragmentation

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is prioritized over nominal mass MS as it provides the exact mass of the molecule, allowing for the unequivocal confirmation of its elemental composition. For a dicarboxylic acid, Electrospray Ionization (ESI) in negative ion mode is the technique of choice due to the ease with which carboxylic acids are deprotonated to form stable $[M-H]^-$ anions.

Experimental Protocol: LC-HRMS (ESI⁻)

- **Sample Preparation:** Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol. Dilute to a final concentration of ~10 μ g/mL using a 50:50 acetonitrile:water mobile phase.
- **Instrumentation:** Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system.
- **Chromatographic Conditions:**
 - Column: Standard C18 column (e.g., 50 mm x 2.1 mm, 2.6 μ m).
 - Mobile Phase: A) 0.1% Formic Acid in Water, B) 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
- **MS Conditions (Negative Ion Mode):**
 - Ion Source: Heated Electrospray Ionization (HESI).
 - Scan Range: m/z 50-500.
 - Resolution: >70,000.

- Collision Energy (for MS/MS): Stepped collision energy (e.g., 15, 30, 45 eV) to induce fragmentation.

Expected Data and Interpretation

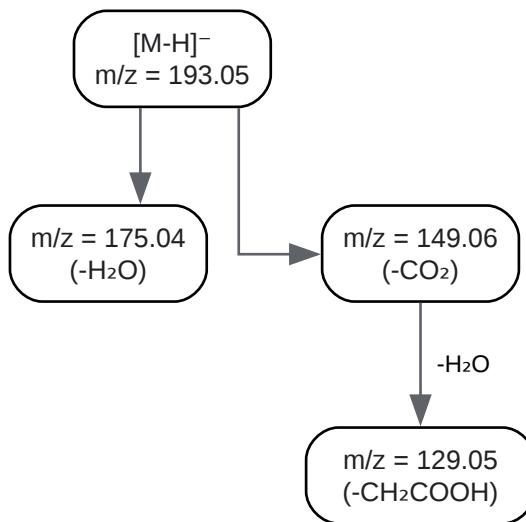
The primary goal is to match the experimentally observed exact mass with the theoretically calculated mass for $C_{10}H_{10}O_4$.

Table 2: Predicted HRMS Data for $C_{10}H_{10}O_4$

Ion Species	Calculated Exact Mass	Expected Observation
[M]	194.05791	-
$[M-H]^-$	193.05062	Primary ion observed in full scan MS

| $[M+Cl]^-$ | 229.02730 | Potential adduct if chlorinated solvents are present |

The fragmentation pattern in MS/MS provides direct structural evidence. The ethyl linkage and the two carboxyl groups are expected points of cleavage.



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Caption: Expected MS/MS fragmentation pathway for **3-(2-Carboxyethyl)benzoic acid**.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique perfect for confirming the presence of key functional groups. For carboxylic acids, the spectral signature is unmistakable due to the exceptionally broad O-H stretching vibration that results from strong hydrogen-bonded dimers.^{[5][6]} This broad feature, combined with the sharp C=O stretch, provides a definitive fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR)

- **Sample Preparation:** Place a small amount (~1-2 mg) of the solid powder directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure using the instrument's anvil to ensure good contact.
- **Scan Parameters:** Collect the spectrum over a range of 4000-600 cm⁻¹. Perform 16-32 scans to achieve a good signal-to-noise ratio.
- **Background Correction:** Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Expected Data and Interpretation

The spectrum is analyzed for characteristic absorption bands that correspond to specific molecular vibrations.

Table 3: Characteristic IR Absorption Bands for **3-(2-Carboxyethyl)benzoic acid**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Structural Assignment
3300-2500	Broad, Strong	O-H stretch	Carboxylic Acid (H-bonded dimer)[6] [7]
~3050	Medium, Sharp	C-H stretch	Aromatic C-H
~2950	Medium, Sharp	C-H stretch	Aliphatic C-H (ethyl chain)
~1700	Strong, Sharp	C=O stretch	Carboxylic Acid C=O (conjugated)[7][8]
~1600, ~1475	Medium	C=C stretch	Aromatic Ring
~1300	Strong	C-O stretch	Carboxylic Acid C-O

| ~920 | Broad, Medium | O-H bend | Carboxylic Acid (out-of-plane)[6] |

Caption: Correlation of functional groups to their expected IR absorption regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Connectivity

Trustworthiness: NMR spectroscopy is the cornerstone of structure elucidation, providing definitive information about the chemical environment, connectivity, and spatial arrangement of atoms.[9] A combination of ¹H and ¹³C NMR spectra allows for the complete assignment of the carbon-hydrogen framework. For this molecule, a solvent like DMSO-d₆ is ideal as it readily dissolves the compound and shifts the highly acidic carboxyl protons to a downfield region where they are easily observed.[10]

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

- ^1H NMR Acquisition:
 - Acquire a standard proton spectrum.
 - D_2O Exchange: Add one drop of deuterium oxide (D_2O) to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable acidic protons will disappear.[11]
- ^{13}C NMR Acquisition: Acquire a standard proton-decoupled carbon spectrum (e.g., using the zgpg30 pulse program).

Expected Data and Interpretation

Table 4: Predicted ^1H NMR Data (400 MHz, DMSO-d_6)

Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
H_a	~12.5	Broad Singlet	2H	Carboxylic Acid Protons (-COOH)
H_1	~7.9	Singlet (s)	1H	Aromatic Proton (Position 2)
H_2	~7.8	Doublet (d)	1H	Aromatic Proton (Position 4)
H_3	~7.4	Triplet (t)	1H	Aromatic Proton (Position 5)
H_4	~7.9	Doublet (d)	1H	Aromatic Proton (Position 6)
H_5	~2.9	Triplet (t)	2H	Methylene Protons (- $\text{CH}_2\text{-Ar}$)

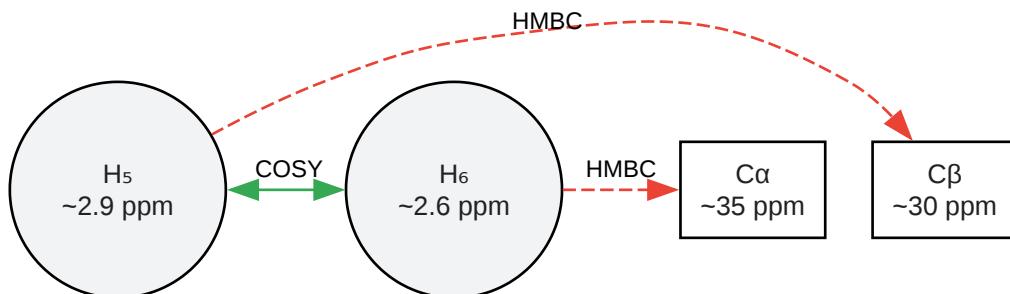
| H_6 | ~2.6 | Triplet (t) | 2H | Methylene Protons (- $\text{CH}_2\text{-COOH}$) |

Note: The aromatic region splitting is a prediction for a simple first-order system; the actual spectrum may show more complex coupling.

Table 5: Predicted ^{13}C NMR Data (100 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~174	Quaternary (C)	Aliphatic Carboxyl Carbon (-COOH)
~167	Quaternary (C)	Aromatic Carboxyl Carbon (-COOH)[12]
~142	Quaternary (C)	Aromatic C3 (substituted)
~132	Quaternary (C)	Aromatic C1 (substituted)
~131	Tertiary (CH)	Aromatic C5
~129	Tertiary (CH)	Aromatic C6
~128	Tertiary (CH)	Aromatic C4
~127	Tertiary (CH)	Aromatic C2
~35	Secondary (CH_2)	Methylene Carbon (- $\text{CH}_2\text{-Ar}$)

| ~30 | Secondary (CH_2) | Methylene Carbon (- $\text{CH}_2\text{-COOH}$) |



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Caption: Key 2D NMR correlations confirming the ethyl chain connectivity.

Chromatographic Purity Assessment

Authoritative Grounding: While spectroscopy confirms structure, it does not guarantee purity.

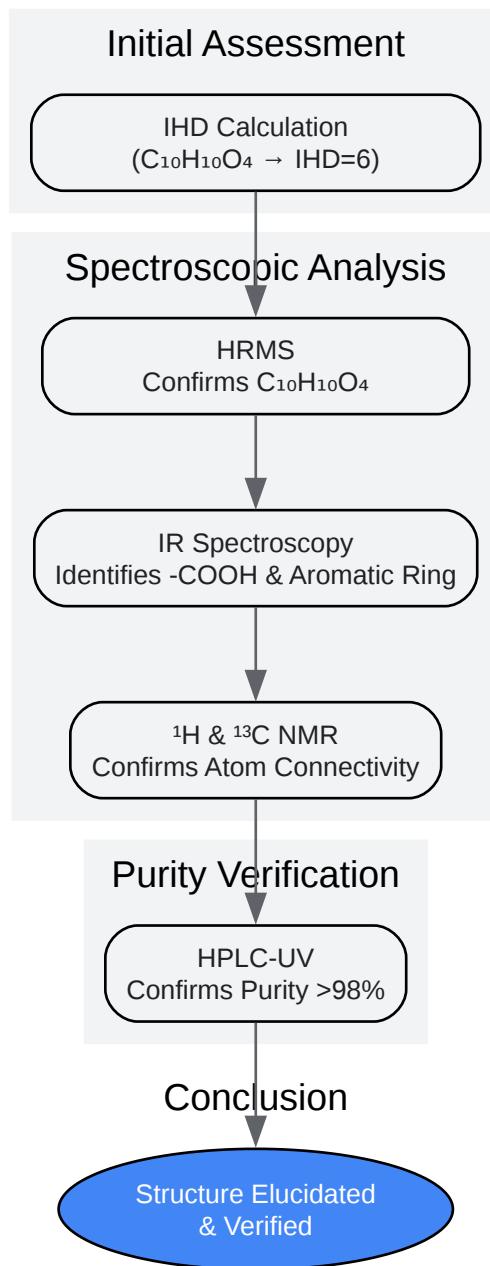
High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of pharmaceutical intermediates.[13] For acidic compounds like this, a reversed-phase method with an acidified mobile phase is crucial to ensure sharp, symmetrical peaks by suppressing the ionization of the carboxyl groups.[14]

Experimental Protocol: Reversed-Phase HPLC

- Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 μ m syringe filter before injection.[13]
- Instrumentation: Standard HPLC system with a UV detector.
- Chromatographic Conditions:
 - Column: C18, 250 x 4.6 mm, 5 μ m (e.g., InertSustain C18).[15]
 - Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH adjusted to 2.5 with phosphoric acid) (40:60 v/v).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 40 °C.
 - Detection: UV at 230 nm.[15]
 - Injection Volume: 20 μ L.
- Data Analysis: Integrate the chromatogram to determine the area percent of the main peak relative to any impurity peaks. A purity level of >98% is typically required for drug development applications.

Integrated Analysis and Final Confirmation

The process of structure elucidation relies on the convergence of evidence from orthogonal analytical techniques. Each experiment provides a piece of the puzzle, and only when they form a single, coherent picture can the structure be considered confirmed.



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Caption: Integrated workflow for the structure elucidation of **3-(2-Carboxyethyl)benzoic acid**.

Conclusion: The calculated IHD of 6 aligns with the proposed aromatic dicarboxylic acid structure. HRMS data confirms the elemental formula is $C_{10}H_{10}O_4$. IR spectroscopy validates the presence of both carboxylic acid and aromatic functional groups. Finally, 1H and ^{13}C NMR data provide the definitive, atom-by-atom map of the molecular backbone, confirming the 1,3-(meta) substitution pattern on the benzene ring and the structure of the carboxyethyl side chain. HPLC analysis confirms the sample is of high purity. Collectively, these self-validating results provide unambiguous proof of the structure as **3-(2-Carboxyethyl)benzoic acid**.

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